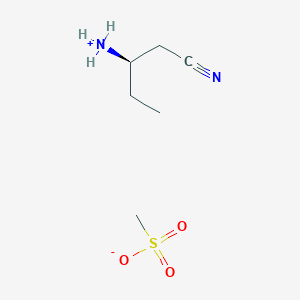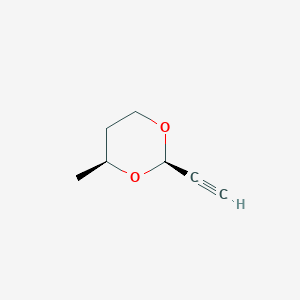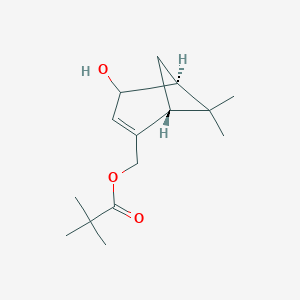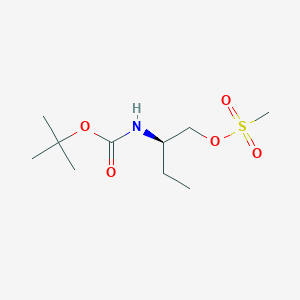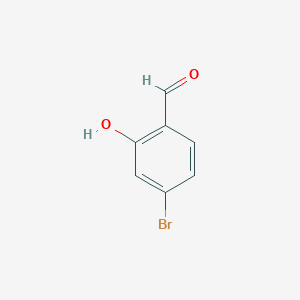
4-ブロモ-2-ヒドロキシベンズアルデヒド
概要
説明
4-Bromo-2-hydroxybenzaldehyde (4-BHB) is an organic compound belonging to the class of aldehydes. It is a colourless solid, with a melting point of 74°C and a boiling point of 170°C. 4-BHB has a wide range of applications in organic synthesis and is used as a reagent for the preparation of a variety of compounds, such as 4-bromo-2-hydroxybenzoic acid, 4-bromo-2-hydroxybenzyl alcohol, and 4-bromo-2-hydroxybenzamide. Additionally, 4-BHB has been used in the synthesis of pharmaceuticals, fragrances, and dyes.
科学的研究の応用
有機合成中間体
4-ブロモ-2-ヒドロキシベンズアルデヒドは、有機合成で用いられる重要な原料および中間体です . より複雑な分子の構築において、構成要素として機能し、さまざまな他の化学化合物の合成に使用できます。
医薬品
医薬品業界では、4-ブロモ-2-ヒドロキシベンズアルデヒドは、さまざまな医薬品の合成における中間体として使用されます . 例えば、γ-セクレターゼモジュレーターBIIB042の合成に使用されます .
農薬
4-ブロモ-2-ヒドロキシベンズアルデヒドは、農薬業界でも応用されています . それは、殺虫剤や肥料を含むさまざまな農薬の合成に使用できます。
染料製造
染料製造業界では、4-ブロモ-2-ヒドロキシベンズアルデヒドは、出発原料または中間体として使用されます . 複雑な染料構造の形成に貢献できます。
研究室研究
研究室研究では、4-ブロモ-2-ヒドロキシベンズアルデヒドは、さまざまな化学反応における試薬および中間体として使用されます . その特性により、実験手順や方法開発において貴重なツールとなります。
Safety and Hazards
4-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective equipment, and seeking medical advice if irritation persists .
作用機序
Target of Action
4-Bromo-2-hydroxybenzaldehyde is an organic compound that is primarily used as a biochemical reagent . It is used in the synthesis of γ-secretase modulator BIIB042 , which suggests that its primary target could be the γ-secretase, an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway.
Mode of Action
It is known to undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Given its use in the synthesis of γ-secretase modulators , it may indirectly influence the Notch signaling pathway, which plays a critical role in cell-cell communication and regulates various developmental processes.
Pharmacokinetics
It is soluble in methanol , which suggests that it could be well-absorbed in the body
Result of Action
It has been reported that it can be used to prepare a dual-channel rhodamine-based fluorescent probe for detecting mercury and iron ions . This suggests that it may have potential applications in the field of analytical chemistry.
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature , indicating that light, moisture, and temperature could potentially affect its stability.
特性
IUPAC Name |
4-bromo-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWKHXDFATMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398953 | |
| Record name | 4-Bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22532-62-3 | |
| Record name | 4-Bromo-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: How is 4-Bromo-2-hydroxybenzaldehyde used in the synthesis of lifitegrast, and what advantages does this approach offer?
A1: In the synthesis of lifitegrast, an integrin antagonist for treating dry eye disease, 4-Bromo-2-hydroxybenzaldehyde serves as a crucial starting material for synthesizing benzofuran-6-carboxylic acid []. This particular route, as detailed in the research, avoids harsh reaction conditions previously employed, resulting in a more efficient synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core structure found in lifitegrast. This improved process offers a higher overall yield (79%) compared to earlier reported methods (66%) [].
Q2: Can you explain the role of 4-Bromo-2-hydroxybenzaldehyde in creating molecules with potential anti-cancer properties?
A2: 4-Bromo-2-hydroxybenzaldehyde plays a key role in synthesizing ferrocenyl-derived conjugates, which are further used to create novel metallodendrimers []. These metallodendrimers, containing ruthenium-arene centers, are investigated for their in vitro antiproliferative activity against cancer cells []. The 4-Bromo-2-hydroxybenzaldehyde is first reacted with vinyl ferrocene via a Heck coupling reaction, introducing a ferrocene moiety. This conjugate then undergoes further reactions to build the final metallodendrimer structure [].
Q3: Besides medicinal chemistry, what other applications utilize 4-Bromo-2-hydroxybenzaldehyde in synthesis?
A3: 4-Bromo-2-hydroxybenzaldehyde is a valuable reagent in synthesizing heterocyclic compounds. As demonstrated in the research, it reacts with 1,3-indandione in the presence of 1,3-diaminopropan-2-ol to yield novel oxonine derivatives []. These oxonine structures hold potential in various fields, including material science and as building blocks for more elaborate molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


